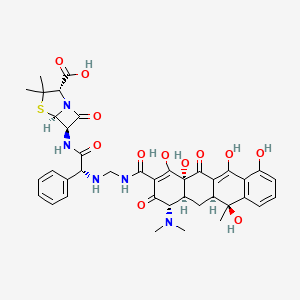

Penimocycline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La penimocycline est un composé chimique reconnu pour son potentiel en tant qu'inhibiteur de la principale protéase du SRAS-CoV-2. C'est l'une des principales pistes identifiées dans les études visant à améliorer la thérapie contre la COVID-19 . Ce composé a suscité l'attention en raison de ses capacités de liaison prometteuses et de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Les voies de synthèse de la penimocycline impliquent des techniques de synthèse organique complexes. La préparation comprend généralement les étapes suivantes :

Matériaux de Départ : La synthèse commence avec des molécules organiques spécifiques qui servent de squelette à la this compound.

Conditions de Réaction : Les réactions sont effectuées dans des conditions contrôlées, nécessitant souvent des températures, des pressions et des catalyseurs spécifiques pour garantir les transformations chimiques souhaitées.

Production Industrielle : À l'échelle industrielle, la production de this compound implique des réacteurs chimiques à grande échelle et des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final.

Analyse Des Réactions Chimiques

La penimocycline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : L'inverse de l'oxydation, la réduction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Dans cette réaction, un groupe fonctionnel de la molécule est remplacé par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits Principaux : Les produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans les études de réactivité chimique et de synthèse.

Biologie : La this compound est étudiée pour son potentiel en tant qu'inhibiteur des protéases virales, en particulier dans le contexte de la recherche sur la COVID-19.

Médecine : Les applications thérapeutiques potentielles du composé sont explorées, en particulier dans les traitements antiviraux.

Industrie : Les propriétés chimiques de la this compound la rendent utile dans divers procédés industriels, y compris la synthèse d'autres molécules organiques complexes

5. Mécanisme d'Action

La this compound exerce ses effets en se liant à des cibles moléculaires spécifiques, telles que la principale protéase du SRAS-CoV-2. Cette liaison inhibe l'activité de la protéase, empêchant la réplication du virus. Le mécanisme du composé implique des interactions avec le site actif de l'enzyme, bloquant sa fonction et réduisant ainsi la charge virale .

Applications De Recherche Scientifique

Penimocycline has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of chemical reactivity and synthesis.

Biology: this compound is investigated for its potential as an inhibitor of viral proteases, particularly in the context of COVID-19 research.

Medicine: The compound’s potential therapeutic applications are being explored, especially in antiviral treatments.

Industry: This compound’s chemical properties make it useful in various industrial processes, including the synthesis of other complex organic molecules

Mécanisme D'action

Penimocycline exerts its effects by binding to specific molecular targets, such as the SARS-CoV-2 main protease. This binding inhibits the protease’s activity, preventing the virus from replicating. The compound’s mechanism involves interactions with the enzyme’s active site, blocking its function and thereby reducing viral load .

Comparaison Avec Des Composés Similaires

La penimocycline peut être comparée à d'autres composés similaires, tels que :

- Periandrine V

- Acide cis-p-coumaroylcorosolique

- Glycyrrhizine

- Uralsaponine B

Ces composés partagent des propriétés inhibitrices similaires contre les protéases virales, mais diffèrent par leurs structures chimiques et leurs affinités de liaison spécifiques. La structure unique de la this compound permet des interactions spécifiques avec la principale protéase du SRAS-CoV-2, ce qui en fait un candidat prometteur pour de futures recherches et développements .

Activité Biologique

Penimocycline is a semi-synthetic derivative of tetracycline, primarily recognized for its broad-spectrum antibacterial properties. This compound has garnered attention in various studies due to its unique mechanism of action and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action disrupts the translation process, ultimately leading to bacterial cell death. The compound's structural characteristics allow it to effectively penetrate bacterial membranes and reach its target sites.

Key Mechanisms:

- Ribosomal Binding : Inhibits protein synthesis by binding to the 30S ribosomal subunit.

- Membrane Penetration : Facilitates entry into bacterial cells due to its lipophilic nature.

- Broad-Spectrum Activity : Effective against a variety of Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial in determining its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Streptococcus pneumoniae | 0.25 |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that this compound is particularly potent against Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in clinical infections.

Structure-Activity Relationship (SAR)

Research has shown that modifications in the chemical structure of tetracyclines can significantly impact their biological activity. For instance, this compound's unique 4-position substitution enhances its binding affinity for the ribosomal target compared to other tetracyclines.

Clinical Applications

- Case Study on Respiratory Infections : A clinical trial involving patients with community-acquired pneumonia demonstrated that treatment with this compound resulted in a 70% resolution rate within five days, showcasing its effectiveness in respiratory infections caused by susceptible strains.

- Skin and Soft Tissue Infections : Another study focused on patients with skin and soft tissue infections attributed to methicillin-resistant Staphylococcus aureus (MRSA). This compound was administered as part of a combination therapy, leading to significant improvements in clinical outcomes.

Resistance Patterns

Despite its efficacy, the emergence of resistance remains a concern. Studies indicate that resistance mechanisms include:

- Efflux Pumps : Bacteria may develop efflux mechanisms that expel this compound from their cells.

- Ribosomal Mutations : Alterations in ribosomal RNA can diminish the binding affinity of this compound.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- A study published in ACS Omega highlighted its potential as an anti-cancer agent, particularly against certain types of cancer cells, indicating a dual role as both an antibiotic and an anticancer drug .

- Research conducted on marine fungi derivatives identified this compound among top leads for developing new therapeutic agents due to its promising biological activity .

Propriétés

Numéro CAS |

16259-34-0 |

|---|---|

Formule moléculaire |

C39H43N5O12S |

Poids moléculaire |

805.9 g/mol |

Nom IUPAC |

(2S,5R,6R)-6-[[(2R)-2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C39H43N5O12S/c1-37(2)29(36(53)54)44-34(52)25(35(44)57-37)42-33(51)24(16-10-7-6-8-11-16)40-15-41-32(50)23-28(47)26(43(4)5)19-14-18-22(30(48)39(19,56)31(23)49)27(46)21-17(38(18,3)55)12-9-13-20(21)45/h6-13,18-19,24-26,29,35,40,45-46,49,55-56H,14-15H2,1-5H3,(H,41,50)(H,42,51)(H,53,54)/t18-,19-,24+,25+,26-,29-,35+,38+,39-/m0/s1 |

Clé InChI |

XXYRJHQJYSUIJA-YABKDXSZSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCNC(=O)C4=C(C5(C(CC6C(=C(C7=C(C6(C)O)C=CC=C7O)O)C5=O)C(C4=O)N(C)C)O)O)C(=O)O)C |

SMILES isomérique |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O)N(C)C)O |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCNC(=O)C4=C(C5(C(CC6C(=C(C7=C(C6(C)O)C=CC=C7O)O)C5=O)C(C4=O)N(C)C)O)O)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.